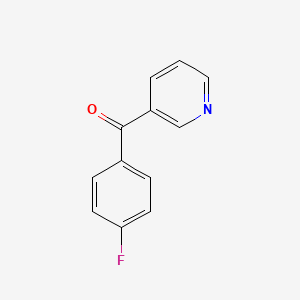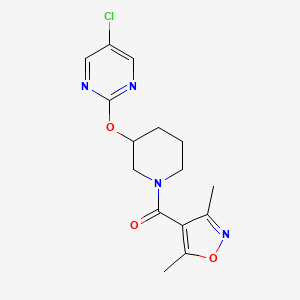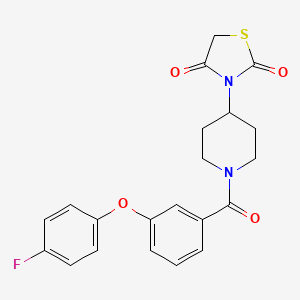
3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a derivative that falls under the category of thiazolidinediones, a class of compounds known for their biological activities, including antidiabetic and anticancer properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related thiazolidinedione derivatives and their synthesis, structural characteristics, and biological activities, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of thiazolidinedione derivatives typically involves the cyclization of precursor molecules, often with the addition of mercapto acetic acid or other sulfur-containing reagents. For example, the synthesis of a benzothiazolyl derivative was achieved through the cyclization of an indolinone precursor with mercapto acetic acid . Similarly, the synthesis of 5-[(1H-indol-3-yl)methylene]thiazolidine-2,4-dione derivatives involved incorporating different N-substituted-1H-indole into thiazolidine-2,4-dione with a methylene bond . These methods suggest that the synthesis of this compound could also involve a cyclization step, possibly with a fluorophenoxybenzoyl-substituted piperidin as a starting material.
Molecular Structure Analysis
The molecular structure of thiazolidinedione derivatives is often characterized using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For instance, the structural determination of the indole-methylene-thiazolidinedione derivatives was performed using IR, 1H NMR, and high-resolution MS . The molecular structure is crucial for the biological activity of these compounds, as it influences their interaction with biological targets.
Chemical Reactions Analysis
Thiazolidinedione derivatives can form complexes with various metal ions, which can alter their chemical reactivity and biological activity. The paper on benzothiazolyl derivatives reported the formation of metal complexes with ions such as Cr (III), Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) . These complexes were characterized by spectroscopic methods and showed potential antibacterial activity. The ability to form metal complexes could be an important aspect of the chemical reactivity of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinedione derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the 4-fluorophenoxy group could affect these properties. The biological activities of these compounds, such as antitumor and antibacterial effects, are often evaluated in vitro using assays like the MTT assay for antitumor activity or antibacterial studies against specific microorganisms . The compound may also exhibit similar biological activities, given its structural similarity to the compounds studied in the papers.
Applications De Recherche Scientifique
Anticancer Activity
Compounds structurally related to 3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione have been synthesized and evaluated for their anticancer properties. For instance, thiazolidine-2,4-dione derivatives have been explored for their potential in inhibiting cancer cell growth, specifically against the MCF-7 human breast cancer cell line. The activity of these compounds indicates their potential in the development of new anticancer agents (N. Kumar & Sanjay K. Sharma, 2022).
Antimicrobial Activity
Thiazolidine-2,4-dione and its derivatives have also demonstrated significant antimicrobial activity. A study synthesized 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones and tested them against various bacterial strains. These compounds showed good activity against gram-positive bacteria, highlighting their potential as a foundation for developing new antimicrobial agents (O. Prakash et al., 2011).
Inhibition of Platelet Aggregation
Research into 3-substituted-2,2-dimethyl-beta-amino acid derivatives, similar in structure to the compound , has revealed their effectiveness as inhibitors of human platelet aggregation. These findings suggest the potential therapeutic application of such compounds in antithrombotic treatments, especially during the acute phase of thrombotic events (Y. Hayashi et al., 1998).
DNA Topoisomerase I Inhibition
Thiazacridine derivatives, which share a structural motif with thiazolidine-2,4-dione, have been shown to inhibit DNA topoisomerase I activity, inducing apoptosis in cancer cells. This mechanism of action suggests the potential use of thiazolidine-2,4-dione derivatives in cancer therapy, offering a new approach to targeting cancer cell proliferation and survival (F. Barros et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds have been used as functionalized cereblon ligands for the development of thalidomide based protacs . Cereblon is a protein that plays a crucial role in various cellular processes, including protein homeostasis and cell cycle progression .
Mode of Action
It’s suggested that the compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This suggests that the compound may interact with its targets by forming covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been used in the development of protein degrader libraries . This suggests that the compound may influence protein degradation pathways, potentially leading to downstream effects on cellular processes such as cell growth and survival .
Pharmacokinetics
Similar compounds have been designed with the intent of modifying physicochemical properties (size, charge, lipophilicity) to improve the pharmacokinetic profile .
Result of Action
Based on its potential role in protein degradation pathways, it may influence cellular processes such as cell growth and survival .
Propriétés
IUPAC Name |
3-[1-[3-(4-fluorophenoxy)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c22-15-4-6-17(7-5-15)28-18-3-1-2-14(12-18)20(26)23-10-8-16(9-11-23)24-19(25)13-29-21(24)27/h1-7,12,16H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEQSXCIJQUGJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2503572.png)
![2-[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2503573.png)
![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2503574.png)
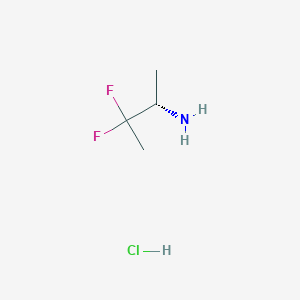
![(4aR,5R,5aR,8aR,9S)-10-(4-hydroxy-3-methoxyphenyl)-7-(p-tolyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2503578.png)
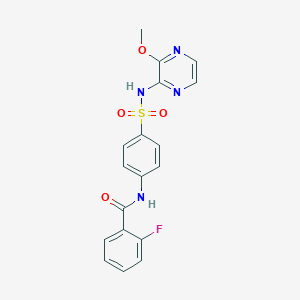

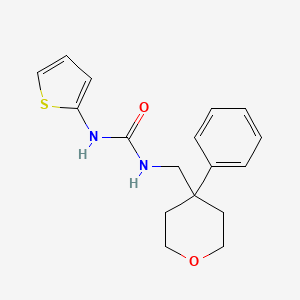
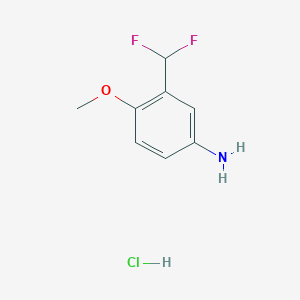
![ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2503588.png)
![8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2503589.png)

